molecular formula C9H8ClNO3 B131246 2-(2-Chlorobenzamido)acetic acid CAS No. 16555-60-5

2-(2-Chlorobenzamido)acetic acid

Cat. No. B131246
CAS RN: 16555-60-5
M. Wt: 213.62 g/mol
InChI Key: GVHWTQYNZUNGIA-UHFFFAOYSA-N
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Description

“2-(2-Chlorobenzamido)acetic acid” is a chemical compound with the molecular formula C9H8ClNO3 . It is also known by other names such as “2-Chloro Hippuric Acid” and “Glycine, N-(2-chlorobenzoyl)-2-[(2-chlorobenzoyl)amino]acetic acid” among others .


Molecular Structure Analysis

The molecular structure of “2-(2-Chlorobenzamido)acetic acid” can be represented by the InChI code: InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6 (7)9 (14)11-5-8 (12)13/h1-4H,5H2, (H,11,14) (H,12,13) . The compound has a molecular weight of 213.62 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.62 g/mol . It has a computed XLogP3 value of 1.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Relevant Papers

I found a few papers related to “2-(2-Chlorobenzamido)acetic acid”, but they do not provide specific information about the compound .

Scientific Research Applications

  • Anaerobic Methane Production

    • Field : Environmental Science and Pollution Research .
    • Application : The compound is used in the pretreatment of corn straw (CS) for batched mesophilic biogas production .
    • Method : The CS with concentrations of 3%, 6%, and 9% (w/v) were pretreated by rumen fluid (RF) and then used for biogas production .
    • Results : After a 6-day pretreatment, volatile fatty acid (VFAs) production of 3.78, 8.27, and 10.4 g/L could be found in 3%, 6%, and 9%, respectively .
  • Adsorption of Acetic Acid

    • Field : Applied Water Science .
    • Application : The compound is used in the preparation of activated carbon from hazelnut shells, orange peel, and melon seeds .
    • Method : Various activators at different concentrations under two activation temperatures of 300 °C and 500 °C were utilized .
    • Results : The highest BET surface area of the activated carbon from hazelnut shells was obtained as 717.738 m²/g at 500 °C activation temperature and 60% H₃PO₄ concentration .
  • Industrial Use

    • Field : Industrial Chemistry .
    • Application : Acetic acid is used in many industrial processes for the production of substrates and it is often used as a chemical reagent for the production of a number of chemical compounds like acetic anhydride, ester, vinyl acetate monomer, vinegar, and many other polymeric materials .
    • Method : It is also used to purify organic compounds as it can be used as a solvent for recrystallization .
  • Medical Use

    • Field : Medical and Health Sciences .
    • Application : Acetic acid has a lot of uses in the medical field. It can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci and others . It is also used in cervical cancer screening and for the treatment of infections .
    • Method : It is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .
  • Food Industry

    • Field : Food Science and Technology .
    • Application : In the food industry, acetic acid finds its use most commonly in commercial pickling operations, and in condiments like mayonnaise, mustard and ketchup .
    • Method : Additionally, vinegar can react with alkaline ingredients like baking soda and when that happens it produces a gas which helps to make baked goods become puffier .
  • Acidity of Carboxylic Acids

    • Field : Organic Chemistry .
    • Application : Carboxylic acids are generally more acidic than alcohols due to the presence of a carbonyl group adjacent to a hydroxyl group .
    • Method : The acidity of carboxylic acids can be compared using the pKa scale. The smaller the pKa, the stronger the acid .
    • Results : The pKa of ethanol is about 17, while the pKa of acetic acid is about 5. This difference in acidity constants can be attributed to the effects of resonance delocalization .
  • Household Uses

    • Field : Household and Daily Life .
    • Application : Acetic acid, in its dilute form, is used extensively as vinegar. It is widely used for cleaning, laundry, cooking, and many other household uses .
    • Method : Farmers usually spray acetic acid on livestock silage to counter bacterial and fungal growth .
    • Results : Apart from these, acetic acid is used for the manufacture of inks and dyes and it is also used in making perfumes. It is also involved in the manufacturing of rubber and plastic industries .

properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHWTQYNZUNGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167982
Record name Acetic acid, 2-((2-chlorobenzoyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzamido)acetic acid

CAS RN

16555-60-5
Record name Acetic acid, 2-((2-chlorobenzoyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-((2-chlorobenzoyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROHIPPURIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available 2-chlorobenzoyl chloride was treated with glycine to give 2-(2-chlorobenzamido)acetic acid 21 in good yield. Then, 21 was reacted with acetic anhydride and benzaldehyde, in the presence of sodium acetate, to lead to the corresponding oxazolone in excellent yield. The resulting (4Z)-4-benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one 22 was converted via a Friedel-Crafts reaction to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid 23 in moderate yield2. Finally, the dimeric compounds 24 were easily obtained in good yields by transformation of the acid into acylchloride and further reactions with diamines.
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Synthesis routes and methods II

Procedure details

To a stirred solution of glycine (100 mmol) and NaOH (100 mmol) in water (300 ml), at 5° C., o-chloro-benzoyl chloride (110 mmol) was added in small portions. The reaction mixture was stirred for 30 minutes at room temperature, then cooled again and acidified to pH=2 by addition of 6 M HCl. Extraction of the aqueous solution was performed with EtOAc. Then, the combined organic layers were dried over MgSO4 and the solvent was removed by reduced pressure. The residue was triturated in boiling chloroform, and the product was collected by filtration in 80% yield.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of above (2-chloro-benzoylamino)-acetic acid methyl ester (6 g, 26 mmol) in 30 mL of methanol, was added three equivalents of lithium hydroxide hydrate in 10 mL of water. The solution was stirred at room temperature for 1 hour, concentrated and mixed with water. Citric acid was added until pH of the solution was adjusted to pH 2-3. The mixture was extracted with ethyl acetate and the organic layer was washed with water and brine, dried over MgSO4, filtered and concentrated to dryness to give (2-chloro-benzoylamino)-acetic acid as a solid. To a solution of (2-chloro-benzoylamino)-acetic acid in 40 mL of acetone at −20° C. was added excess of trifluoroacetic anhydride. The mixture was warmed up to room temperature and stirred overnight. The solvent was removed under vacuum. The residue was poured into 400 mL of water and stirred for 20 min. The solid was filtered out and washed with 2×100 mL of water, and dried under vacuum to give 2-(2-chloro-benzoylamino)-4,4,4-trifluoro-3,3-dihydroxy-butyric acid as a red solid. This red solid was suspended in 80 mL of methanol, and heated to reflux for 30 min. The solvent was removed and the mixture was purified by flash chromatography using ethyl acetate/hexane to give 2-(2-chloro-benzoylamino)-4,4,4-trifluoro-3,3-dihydroxy-butyric acid methyl ester as a light yellow solid. The methyl ester was suspended in 100 g of phosphorus oxychloride, and stirred at 80° C. overnight. The reaction mixture was concentrated to remove excess POCl3. The remaining oil was diluted with toluene, and poured into a mixture of ice-water. The layers were separated and the organic layer was washed with water and diluted sodium bicarbonate and then concentrated to dryness. The solid was dissolved in 30 mL of methanol and treated with 2.5 equivalent of lithium hydroxide in 30 mL of water, and stirred for 30 min. Methanol was removed under vacuum, and the mixture was diluted with water. pH of the solution was adjusted to about 3 with 12 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was concentrated and purified by flash chromatography to give 1.67 g of 2-(2-chloro-phenyl)-5-trifluoromethyl-oxazole-4-carboxylic acid as a light yellow solid. LCMS calcd for C11H5ClF3NO3 (m/e) 291, obsd 292 (M+H).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chlorobenzamido)acetic acid
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Citations

For This Compound
2
Citations
B Barati, M Moghadam, A Rahmati, V Mirkhani… - Inorganic Chemistry …, 2013 - Elsevier
In the present work, a new method for the synthesis of carboxylic acids over ruthenium hydride catalyst is reported. Direct oxidation of alcohols to their corresponding carboxylic acids …
Number of citations: 17 www.sciencedirect.com
B Barati, M Moghadam, A Rahmati… - Synlett, 2012 - thieme-connect.com
Direct oxidation of alcohols to carboxylic acids using styrene epoxide as oxidant in the presence of [RuHCl(CO)(PPh 3 ) 3 ] complex as catalyst is reported. By this catalytic system, a …
Number of citations: 15 www.thieme-connect.com

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